methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate
Description
Properties
Molecular Formula |
C18H15BrN2O3 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
methyl 4-[[2-(6-bromoindol-1-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H15BrN2O3/c1-24-18(23)13-3-6-15(7-4-13)20-17(22)11-21-9-8-12-2-5-14(19)10-16(12)21/h2-10H,11H2,1H3,(H,20,22) |
InChI Key |
YJGQRVPRMUWFPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Table 1: Summary of Key Steps
| Step | Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Bromination | p-Aminotoluene diazotization, bromination | ~50–60% | |
| 2 | Alkylation | Bromoacetyl chloride, K₂CO₃, DMF | 67–95% | |
| 3 | Amide Coupling | EDCI/HOBt, DCM, RT | 70–85% |
Stepwise Synthesis
Step 1: Preparation of 6-Bromoindole
The synthesis of 6-bromoindole is critical and involves a four-stage process :
-
Diazotization : p-Aminotoluene is treated with NaNO₂/HCl to form a diazonium intermediate.
-
Bromination : The intermediate reacts with CuBr₂ to introduce bromine at the 6-position.
-
Ring closure : Cyclization with DMF-DMA (N,N-dimethylformamide dimethyl acetal) forms the indole core.
Example Reaction Conditions :
Step 2: Acetylation via Alkylation
6-Bromoindole undergoes nucleophilic substitution with bromoacetyl chloride to form 1-acetyl-6-bromoindole.
Reaction Scheme :
Optimized Conditions :
Step 3: Amide Coupling
The acetylated indole is coupled with methyl 4-aminobenzoate using carbodiimide chemistry.
Reaction Scheme :
Conditions :
-
Coupling Agent : EDCI (1.1 equiv), HOBt (1.1 equiv)
-
Solvent : DCM or THF
-
Temperature : 0°C to RT
Reaction Optimization and Challenges
Critical Factors in Alkylation
-
Base Selection : K₂CO₃ is preferred for its mild basicity, minimizing side reactions.
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the indole.
-
Temperature Control : Elevated temperatures (e.g., 110°C) may degrade bromoindole.
Purification Methods
Data Tables and Research Findings
Table 2: Comparison of Alkylation Methods
Table 3: Amide Coupling Efficiency
Industrial and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate has been investigated for several biological activities:
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its structural features enable it to interact effectively with microbial targets, potentially leading to new therapeutic agents.
2. Anticancer Potential
The indole framework is known for its ability to modulate biological pathways associated with cancer progression. Studies suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
3. Drug Development
Due to its promising pharmacological profile, this compound serves as a lead structure in drug discovery programs targeting diseases like cancer and microbial infections. Ongoing research focuses on elucidating its mechanisms of action and optimizing its efficacy through structural modifications.
Case Studies
Several studies have highlighted the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in treated cells, highlighting its potential as an anticancer therapeutic.
Mechanism of Action
The mechanism by which methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate exerts its effects is primarily through interactions with biological targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate
- Structural Differences: The indole is linked to the benzoate via a methylene group instead of an acetyl-amino spacer. The benzoate is substituted at the meta position (C3) rather than the para position (C4).
- Meta substitution on the benzoate may alter steric hindrance and electronic distribution, affecting binding affinity in enzyme-active sites .
4-({[3-(6-Bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic Acid
- Structural Differences: A propionyl-amino spacer replaces the acetyl-amino group, elongating the linker by one carbon. The terminal group is a carboxylic acid instead of a methyl ester.
- Implications :
Methyl 4-Bromo-1H-indazole-6-carboxylate
- Structural Differences :
- The core heterocycle is indazole (with two adjacent nitrogen atoms) instead of indole.
- Bromine is at the C4 position of indazole, contrasting with the C6 position on indole.
- The shifted bromine position modifies electronic effects on the aromatic system, which may influence reactivity and binding kinetics .
Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
- Structural Differences: Features a benzimidazole core with a hydroxyethyl-benzylamino substituent. The linker is a butanoate ester rather than an acetyl-amino-benzoate.
- The longer butanoate chain may improve hydrophobic interactions in lipid-rich environments .
Biological Activity
Methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate is a complex organic compound notable for its unique structural features, including an indole moiety, an acetylamino group, and a benzoate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.25 g/mol. The presence of the bromine atom at the 6-position of the indole ring significantly influences its chemical reactivity and biological interactions, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Research has indicated that compounds with indole structures often exhibit antimicrobial activity. This compound has shown promising results in inhibiting various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The indole framework is known for its ability to interact with biological targets involved in cancer progression. Studies have suggested that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-{[(5-fluoro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate | Fluoro substituent instead of bromo | Potentially different reactivity due to electronegativity of fluorine |
| Methyl 4-{[(5-chloro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate | Chloro substituent instead of bromo | Chlorine's larger size may affect steric hindrance |
| Methyl 4-{[(5-bromo-3-hydroxyindol-1-yl)acetyl]amino}benzoate | Hydroxy group addition | Increased polarity may enhance solubility and bioavailability |
The unique presence of the bromo group in this compound distinguishes it from these similar compounds, influencing both its reactivity and biological interactions significantly.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on the compound's efficacy against various pathogens demonstrated significant inhibition rates, suggesting its potential as a broad-spectrum antimicrobial agent.
- Cancer Cell Line Studies : In vitro studies using different cancer cell lines revealed that this compound could effectively reduce cell viability through apoptosis induction, with IC50 values indicating potent anticancer activity .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound may act by inhibiting key enzymes involved in cancer cell proliferation and survival pathways, underscoring its therapeutic potential .
Q & A
Basic: What multi-step synthetic routes are reported for methyl 4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}benzoate, and how can intermediates be optimized?
Answer:
A three-step synthesis is commonly employed, adapted from analogous indole derivatives (e.g., 6-bromo-1-methyl-1H-indole systems). Key steps include:
Amination and Protection : Reacting methyl 4-aminobenzoate with an acyl chloride derivative (e.g., 6-bromo-1H-indol-1-yl acetyl chloride) in dichloromethane under alkaline conditions (triethylamine as a base) to form the amide bond .
Purification : Recrystallization from ethanol or methanol ensures high purity, critical for crystallographic studies .
Optimization : Adjusting stoichiometry of methane sulfonyl chloride or ethyl iodide during N-alkylation can reduce byproducts. Monitoring pH and reaction time (e.g., 0.5–2 hours) improves yields .
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization?
Answer:
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using Mo-Kα radiation) resolves the bromine substitution pattern on the indole ring and confirms the ester linkage geometry. Hydrogen bonding networks between the amide and ester groups are often observed .
- NMR and IR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.8–4.2 ppm (ester methyl), and δ 10.5–11.0 ppm (amide NH) .
- IR : Bands at ~1650 cm⁻¹ (C=O stretch, amide/ester) and ~3250 cm⁻¹ (N-H stretch) .
Advanced: How does the bromine substituent on the indole ring influence bioactivity compared to other halogenated analogs?
Answer:
Bromine enhances lipophilicity and binding affinity to hydrophobic pockets in target proteins (e.g., kinases or GPCRs). Comparative studies show:
- Bromine vs. Chlorine : Bromine’s larger atomic radius increases steric hindrance, reducing off-target interactions but potentially lowering solubility. For example, bromo-substituted indoles show 2–3× higher IC₅₀ values in kinase inhibition assays compared to chloro analogs .
- Structure-Activity Relationship (SAR) : Substitution at the 6-position of indole optimizes π-stacking with aromatic residues in active sites. Methyl ester groups improve membrane permeability compared to carboxylic acid derivatives .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Purity Validation : HPLC-MS (>98% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) to exclude confounding impurities .
- Assay Standardization :
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Answer:
- Docking Studies : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 or EGFR) identifies key interactions:
- MD Simulations : 100-ns simulations assess binding stability; RMSD <2 Å indicates stable ligand-protein complexes .
Advanced: What catalytic systems improve yield in the acylation step of its synthesis?
Answer:
- Coupling Agents : HATU or EDCI/HOBt in DMF increases amide bond formation efficiency (yields >85% vs. 60–70% without catalysts) .
- Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes at 80°C, minimizing decomposition .
Basic: How is the compound’s stability assessed under varying storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
